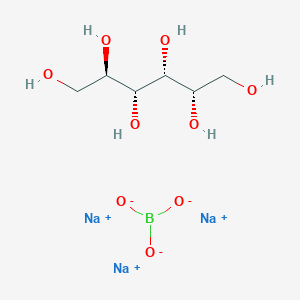

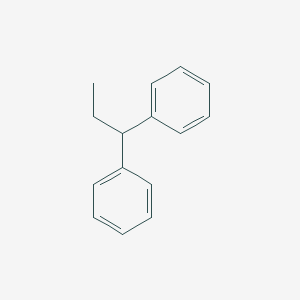

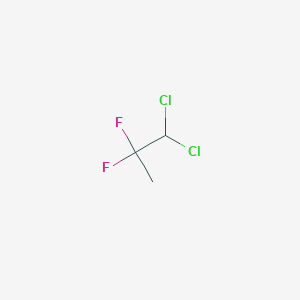

![molecular formula C34H40N4 B075393 Tetrakis[p-(dimethylamino)phenyl]ethylene CAS No. 1261-86-5](/img/structure/B75393.png)

Tetrakis[p-(dimethylamino)phenyl]ethylene

Vue d'ensemble

Description

Tetrakis[p-(dimethylamino)phenyl]ethylene (TDAE) is an organic compound classified as an enamine . It is a colorless liquid . The unusual feature of TDAE is that it is a tetra-enamine . The pi-donating tendency of the amine groups strongly modifies the properties of the molecule, which does exhibit properties of a typical alkene .

Synthesis Analysis

TDAE has been used in various reactions. For instance, it has been involved in TDAE methodology for coupling and intramolecular Buchwald reactions . It acts as a reducing agent and has been used in reactions such as dioxygenation, insertion of aluminum anion into the C-N bond, and chemiluminescent reactions with oxygen .Molecular Structure Analysis

Crystallographic analysis shows that TDAE is a highly distorted alkene, the dihedral angle for the two N2C termini is 28″. The C=C distance is alkene-like, 135 pm .Chemical Reactions Analysis

TDAE reacts with oxygen in a chemiluminescent reaction to give tetramethylurea . It is an electron donor with E = 1.06 V vs Fc +/0 . It forms a charge transfer salt with buckminsterfullerene .Physical And Chemical Properties Analysis

TDAE is a colorless liquid . It has a density of 0.861 g/cm^3 at 25 °C . Its melting point is -4 °C and it boils at 59 °C under 0.9 mm Hg .Applications De Recherche Scientifique

Biological Properties : Exhibits activity against lymphosarcoma in mice, with the involvement of free radicals being a subject of discussion (Lepage et al., 1983).

Organic Chemistry Applications :

- Efficient electron-transfer agent for bromodifluoromethyl phenyl sulfone reactions with aldehydes (Prakash et al., 2005).

- Useful reductant for arenediazonium salts to aryl radicals, facilitating syntheses of indolines and indoles (Mahesh et al., 2009).

- Reacts with weak acids in various ways, leading to different products like dimethylamine and dimethoxydimethylaminomethane (Norris, 1972).

Materials Science and Physical Chemistry :

- Investigated for mechanochromic properties and polymorphism-dependent emissions, which are influenced by molecular conformation (Qi et al., 2013).

- Studied in femtosecond pump-probe experiments for the movement of wave packets near conical intersections in excited potential surfaces, showing molecular oscillations (Sorgues et al., 2003).

Structural and Infrared Studies :

- Structure and vibrational spectra of different oxidation states were analyzed, showing sensitivity of certain vibration frequencies and angles to the charge state of the molecule (Pokhodnia et al., 1999).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N,N-dimethyl-4-[1,2,2-tris[4-(dimethylamino)phenyl]ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4/c1-35(2)29-17-9-25(10-18-29)33(26-11-19-30(20-12-26)36(3)4)34(27-13-21-31(22-14-27)37(5)6)28-15-23-32(24-16-28)38(7)8/h9-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZWENDBSVLVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061642 | |

| Record name | Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis[N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis[p-(dimethylamino)phenyl]ethylene | |

CAS RN |

1261-86-5 | |

| Record name | 4,4′,4′′,4′′′-(1,2-Ethenediylidene)tetrakis[N,N-dimethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis(N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001261865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis[p-(dimethylamino)phenyl]ethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4',4'',4'''-(1,2-ethenediylidene)tetrakis[N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.